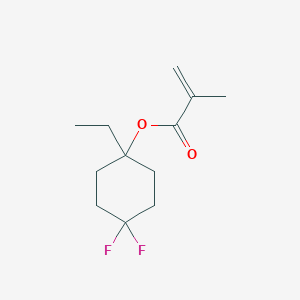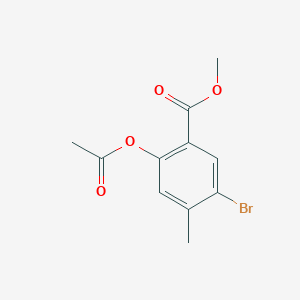
3-Cyanovinylcarbazole
描述
3-Cyanovinylcarbazole is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound is particularly interesting due to its conjugated system, which can exhibit significant photophysical and photochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .
化学反应分析
Types of Reactions
3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
科学研究应用
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用机制
The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar structure but with an ethyl group instead of a nitrile group, affecting its chemical properties and applications.
Poly-3-(9H-carbazol-9-yl)propylmethacrylate: A polymeric derivative used in dye-sensitized solar cells, showcasing different physical and chemical properties due to its polymeric nature.
Uniqueness
3-Cyanovinylcarbazole stands out due to its specific combination of a carbazole moiety and a nitrile group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and stability under various conditions .
属性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |
InChI 键 |
HDAVJPSXEPLOMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(Boc-amino)ethyl]ethenesulfonamide](/img/structure/B8357522.png)




![3,4-Difluoro-2-[2-fluoro-4-methylanilino]benzoic acid](/img/structure/B8357555.png)



